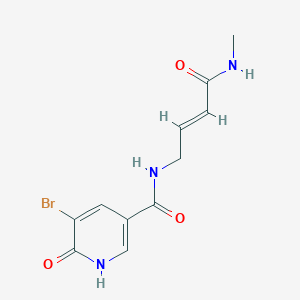
(E)-5-bromo-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include information about the reagents and conditions needed for the reactions, as well as the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to the queried chemical have been synthesized and characterized for their potential applications in pharmaceuticals and materials science. For instance, the synthesis and spectroscopic characterization of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have been detailed, highlighting methods for creating complex molecules with potential bioactive properties (Anuradha et al., 2014). These syntheses often involve multi-step reactions, including bromination, cyclization, and nucleophilic substitution, showcasing the chemical versatility and potential for modification of these compounds for various applications.
Antimicrobial and Antifungal Agents
Research into derivatives of 6-oxo-pyridine-3-carboxamide, a core similar to the queried compound, has shown promise in the development of new antimicrobial and antifungal agents. Studies have synthesized novel derivatives and evaluated their efficacy as antibacterial and antifungal agents, finding some compounds with broad-spectrum activity comparable to established antibiotics and antifungals (El-Sehrawi et al., 2015). These findings indicate the potential for compounds within this chemical class to contribute to the development of new treatments for infectious diseases.
Catalytic Reactions and Material Science
Compounds within the same family have also been explored for their roles in catalytic reactions and material science, demonstrating the versatility of these molecules beyond biological applications. For example, the palladium-catalyzed aminocarbonylation of related compounds has been studied, leading to the synthesis of novel materials and intermediates with potential applications in organic synthesis and industrial chemistry (Takács et al., 2012).
Drug Discovery and Development
Research into structurally similar compounds has contributed to the discovery and development of new drugs. For instance, the synthesis of novel pyrazolopyrimidines derivatives has shown anticancer and anti-5-lipoxygenase activity, underscoring the therapeutic potential of compounds within this chemical class (Rahmouni et al., 2016). These studies highlight the importance of structural analogs in identifying new pharmacophores and optimizing bioactive compounds for clinical use.
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound is a drug, this could include studies to determine its efficacy in different patient populations, or research to find more potent and selective analogs.
properties
IUPAC Name |
5-bromo-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c1-13-9(16)3-2-4-14-10(17)7-5-8(12)11(18)15-6-7/h2-3,5-6H,4H2,1H3,(H,13,16)(H,14,17)(H,15,18)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDNPCHMFBSRIN-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CNC(=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CNC(=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-bromo-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

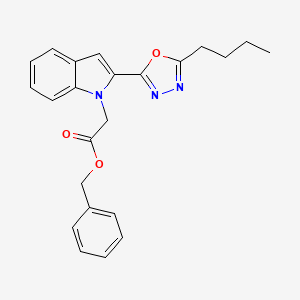
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2778512.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)
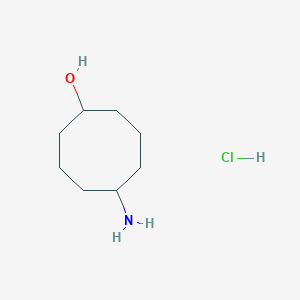
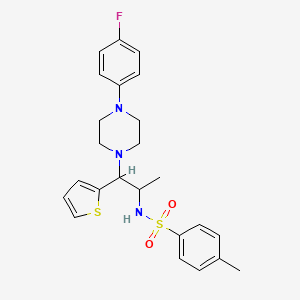
![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)
![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)
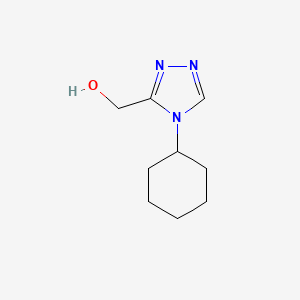
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2778524.png)
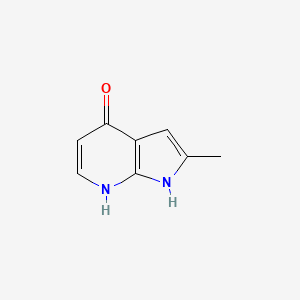
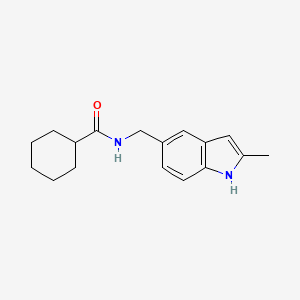
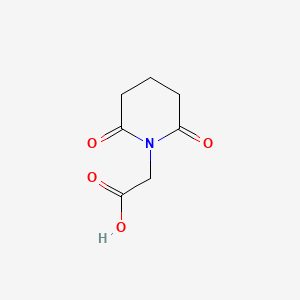
![(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2778529.png)